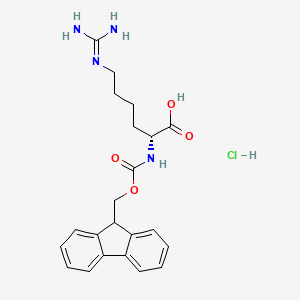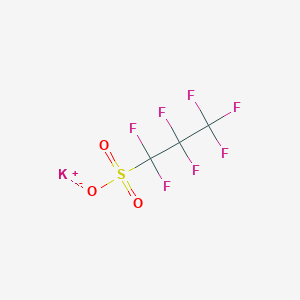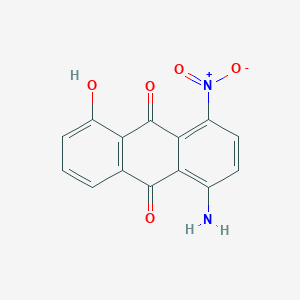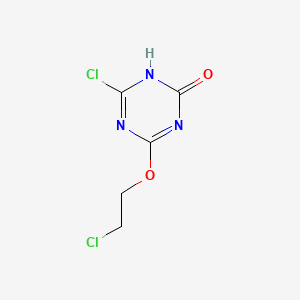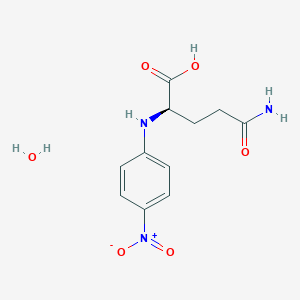
5-Isothiocyanatorhodamine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanatorhodamine B: is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by the presence of an isothiocyanate group, which enhances its reactivity and utility in various scientific applications. Rhodamine dyes are renowned for their bright fluorescence, making them invaluable in fields such as microscopy, flow cytometry, and fluorescence spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatorhodamine B typically involves the introduction of an isothiocyanate group to the rhodamine B molecule. This can be achieved through the reaction of rhodamine B with thiophosgene (CSCl₂) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as:
- Dissolving rhodamine B in an appropriate solvent.
- Adding thiophosgene slowly while maintaining the reaction temperature.
- Purifying the product through techniques like recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isothiocyanatorhodamine B can undergo several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are often used.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
Thiourea Derivatives: When reacting with amines, the major products are thiourea derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: 5-Isothiocyanatorhodamine B is used as a fluorescent probe in various chemical analyses. Its ability to form stable conjugates with biomolecules makes it a valuable tool in studying molecular interactions and dynamics.
Biology: In biological research, this compound is employed in labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for the visualization of cellular components and processes under a microscope.
Medicine: The compound is used in diagnostic assays, including immunoassays and flow cytometry, to detect and quantify specific biomolecules. Its high sensitivity and specificity make it ideal for medical diagnostics.
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and pigments. It is also utilized in quality control processes to track and monitor the presence of specific substances.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanatorhodamine B primarily involves its ability to form covalent bonds with nucleophilic groups on biomolecules. The isothiocyanate group reacts with amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This covalent attachment allows the fluorescent rhodamine moiety to be permanently linked to the target molecule, enabling its detection and analysis.
Comparaison Avec Des Composés Similaires
Rhodamine B: The parent compound, lacking the isothiocyanate group, is widely used as a fluorescent dye.
Rhodamine 6G: Another rhodamine derivative, known for its high fluorescence quantum yield.
Fluorescein Isothiocyanate: A similar compound with an isothiocyanate group, used for similar applications but with different spectral properties.
Uniqueness: 5-Isothiocyanatorhodamine B stands out due to its specific reactivity with nucleophiles, allowing for targeted labeling and conjugation. Its fluorescence properties, combined with the reactive isothiocyanate group, make it a versatile tool in both research and industrial applications.
Propriétés
Numéro CAS |
122766-61-4 |
|---|---|
Formule moléculaire |
C29H30ClN3O3S |
Poids moléculaire |
536.1 g/mol |
Nom IUPAC |
[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;/h9-17H,5-8H2,1-4H3;1H |
Clé InChI |
RYLAWIGBNPYOMN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


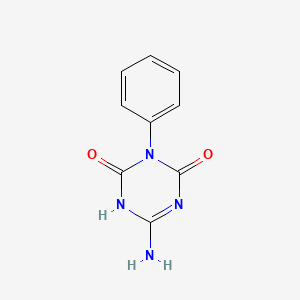
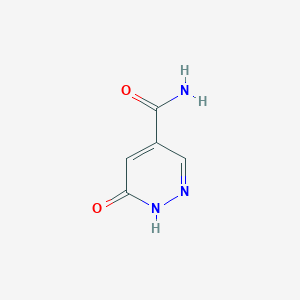
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
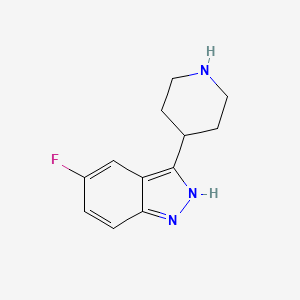
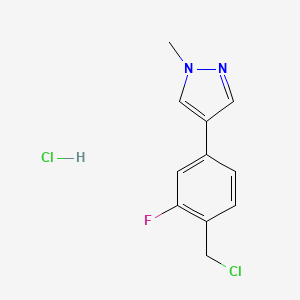
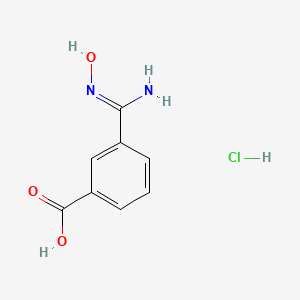
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
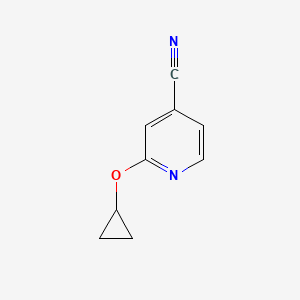
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
